(Perfluoro-n-butyl)benzene; 97%
Overview
Description
(Perfluoro-n-butyl)benzene, also known as PFNB, is a fluorinated organic compound that has been widely used in scientific research. It is a colorless liquid with a melting point of -25.7°C and a boiling point of 176.5°C. PFNB is a fluorinated hydrocarbon with a molecular formula of C8F17. It has been used in a variety of applications, including as a solvent, a surfactant, an antioxidant, and a lubricant. PFNB is also used as a reagent in organic synthesis, and is available in a 97% purity grade.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of (Perfluoro-n-butyl)benzene can be achieved through a Friedel-Crafts alkylation reaction.
Starting Materials
Benzene, Perfluoro-n-butyl chloride, AlCl3, CH2Cl2, NaHCO3, NaCl
Reaction
1. Dissolve 1 equivalent of benzene in dry CH2Cl2 in a round bottom flask., 2. Add 1 equivalent of AlCl3 to the flask and stir the mixture for 30 minutes under an inert atmosphere., 3. Slowly add 1 equivalent of perfluoro-n-butyl chloride to the reaction mixture while stirring vigorously., 4. Continue stirring the reaction mixture for 2 hours at room temperature., 5. Quench the reaction by adding a saturated solution of NaHCO3 and NaCl to the flask., 6. Extract the organic layer with CH2Cl2 and dry over anhydrous Na2SO4., 7. Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product., 8. Purify the crude product by column chromatography using a suitable solvent system to obtain (Perfluoro-n-butyl)benzene with a purity of 97%.
Mechanism Of Action
(Perfluoro-n-butyl)benzene; 97% acts as a solvent for the synthesis of organic compounds and as a surfactant for the preparation of colloids and nanomaterials. It is also used as an antioxidant and a lubricant in the manufacture of plastics. Additionally, (Perfluoro-n-butyl)benzene; 97% acts as a reagent in the synthesis of other fluorinated compounds, such as perfluoroalkyl iodides and perfluoroalkyl sulfonates.
Biochemical And Physiological Effects
(Perfluoro-n-butyl)benzene; 97% is generally regarded as non-toxic and non-irritating to the skin, eyes, and respiratory tract. However, it is known to be a skin sensitizer, and can cause contact dermatitis in some individuals. It is also known to be volatile, and can cause eye and respiratory irritation if inhaled.
Advantages And Limitations For Lab Experiments
The advantages of using (Perfluoro-n-butyl)benzene; 97% in lab experiments include its high purity grade (97%), its low melting point (-25.7°C), and its low boiling point (176.5°C). Additionally, it is non-toxic and non-irritating to the skin, eyes, and respiratory tract. However, it is volatile and can cause eye and respiratory irritation if inhaled. It is also a skin sensitizer, and can cause contact dermatitis in some individuals.
Future Directions
Future research into the use of (Perfluoro-n-butyl)benzene; 97% could include the development of new applications, such as its use as a fuel additive or as a lubricant in the manufacture of medical devices. Additionally, research could be conducted into the development of new synthesis methods for (Perfluoro-n-butyl)benzene; 97%, as well as into the development of new compounds derived from (Perfluoro-n-butyl)benzene; 97%. Additionally, research could be conducted into the biochemical and physiological effects of (Perfluoro-n-butyl)benzene; 97%, as well as into the development of methods to reduce its toxicity and irritancy. Finally, research could be conducted into the environmental effects of (Perfluoro-n-butyl)benzene; 97%, as well as into methods to reduce its environmental impact.
Scientific Research Applications
(Perfluoro-n-butyl)benzene; 97% has been widely used in scientific research, particularly in the fields of organic synthesis and materials science. It is used as a solvent for the synthesis of organic compounds, and as a surfactant for the preparation of colloids and nanomaterials. It is also used as an antioxidant and a lubricant in the manufacture of plastics. Additionally, (Perfluoro-n-butyl)benzene; 97% is used as a reagent in the synthesis of other fluorinated compounds, such as perfluoroalkyl iodides and perfluoroalkyl sulfonates.
properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F9/c11-7(12,6-4-2-1-3-5-6)8(13,14)9(15,16)10(17,18)19/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACASBRIKDMTSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454425 | |
Record name | (Nonafluorobutyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, (nonafluorobutyl)- | |
CAS RN |
2398-75-6 | |
Record name | (Nonafluorobutyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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